molecular formula C9H7ClF2O3 B3282248 3-Chloro-4-(difluoromethoxy)-5-methoxybenzaldehyde CAS No. 747411-54-7

3-Chloro-4-(difluoromethoxy)-5-methoxybenzaldehyde

Cat. No.: B3282248
CAS No.: 747411-54-7
M. Wt: 236.6 g/mol
InChI Key: RVOXHQRAIULOAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-4-(difluoromethoxy)-5-methoxybenzaldehyde is an organic compound with the molecular formula C9H8ClF2O3 It is a derivative of benzaldehyde, characterized by the presence of chloro, difluoromethoxy, and methoxy substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(difluoromethoxy)-5-methoxybenzaldehyde typically involves the difluoromethylation of phenols. One common method starts with 1-(3-chloro-4-hydroxyphenyl)ethan-1-one, which is reacted with cesium carbonate in dry dimethylformamide (DMF) and deionized water under nitrogen atmosphere . Sodium 2-chloro-2,2-difluoroacetate is then added, and the mixture is heated to 120°C for 2 hours. The reaction mixture is subsequently cooled, diluted with water, and extracted with hexanes .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(difluoromethoxy)-5-methoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chloro and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: 3-Chloro-4-(difluoromethoxy)-5-methoxybenzoic acid.

    Reduction: 3-Chloro-4-(difluoromethoxy)-5-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-4-(difluoromethoxy)-5-methoxybenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(difluoromethoxy)-5-methoxybenzaldehyde involves its interaction with specific molecular targets. The presence of the difluoromethoxy group can enhance the compound’s lipophilicity and stability, allowing it to interact more effectively with biological membranes and proteins. The chloro and methoxy groups can also influence the compound’s reactivity and binding affinity to various molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-(difluoromethoxy)benzaldehyde
  • 3-Chloro-4-(difluoromethoxy)benzoic acid
  • 3-Chloro-4-(difluoromethoxy)phenyl isocyanate

Uniqueness

3-Chloro-4-(difluoromethoxy)-5-methoxybenzaldehyde is unique due to the presence of both difluoromethoxy and methoxy groups on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

3-chloro-4-(difluoromethoxy)-5-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF2O3/c1-14-7-3-5(4-13)2-6(10)8(7)15-9(11)12/h2-4,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVOXHQRAIULOAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)Cl)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001228156
Record name 3-Chloro-4-(difluoromethoxy)-5-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001228156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

747411-54-7
Record name 3-Chloro-4-(difluoromethoxy)-5-methoxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=747411-54-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-4-(difluoromethoxy)-5-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001228156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-4-(difluoromethoxy)-5-methoxybenzaldehyde
Reactant of Route 2
Reactant of Route 2
3-Chloro-4-(difluoromethoxy)-5-methoxybenzaldehyde
Reactant of Route 3
Reactant of Route 3
3-Chloro-4-(difluoromethoxy)-5-methoxybenzaldehyde
Reactant of Route 4
Reactant of Route 4
3-Chloro-4-(difluoromethoxy)-5-methoxybenzaldehyde
Reactant of Route 5
Reactant of Route 5
3-Chloro-4-(difluoromethoxy)-5-methoxybenzaldehyde
Reactant of Route 6
Reactant of Route 6
3-Chloro-4-(difluoromethoxy)-5-methoxybenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.